molecular formula C28H42O2 B038059 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one CAS No. 121714-75-8

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one

カタログ番号 B038059
CAS番号: 121714-75-8
分子量: 410.6 g/mol
InChIキー: UOHNARRKDSHFLD-WNLIGAPNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one, also known as TGR5 agonist, is a steroidal compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TGR5 is a G protein-coupled receptor that is expressed in various tissues, including the liver, intestine, and adipose tissue. TGR5 activation has been shown to have beneficial effects on glucose and lipid metabolism, inflammation, and energy expenditure.

作用機序

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation leads to the activation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to increase the production of glucagon-like peptide-1 (GLP-1) in the intestine, which has been implicated in the regulation of glucose homeostasis and insulin secretion. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have several biochemical and physiological effects, including the activation of GLP-1 secretion, the modulation of lipid metabolism, and the induction of thermogenesis. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the advantages of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is their potential therapeutic applications in various diseases. However, one of the limitations of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the lack of selective agonists and antagonists, which makes it difficult to study the specific effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.

将来の方向性

There are several future directions for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists, including the development of selective agonists and antagonists, the investigation of the effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation in various tissues, and the identification of novel signaling pathways involved in 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation. Additionally, the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists in various diseases, including metabolic disorders and inflammatory diseases, warrant further investigation.
In conclusion, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have emerged as promising therapeutic agents for various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists and to develop selective agonists and antagonists for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.

合成法

The synthesis of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists involves several steps, including the synthesis of the starting material, the introduction of the hydroxyl group at the 3-position, and the modification of the side chain. One of the most commonly used methods for synthesizing 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the oxidation of 24-methylcholesterol to form the corresponding ketone, followed by the introduction of the hydroxyl group at the 3-position using a Grignard reagent. The side chain can be modified using various reactions, such as bromination, reduction, and acylation.

科学的研究の応用

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been studied extensively for their potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic steatosis, and increase energy expenditure in animal models. Additionally, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.

特性

CAS番号

121714-75-8

製品名

3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one

分子式

C28H42O2

分子量

410.6 g/mol

IUPAC名

(10S,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C28H42O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h7-8,16-19,21-23,29H,9-15H2,1-6H3/b8-7+/t18?,19-,21?,22-,23+,27+,28-/m1/s1

InChIキー

UOHNARRKDSHFLD-WNLIGAPNSA-N

異性体SMILES

C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CCC(C4)O)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C

正規SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C

同義語

3-hydroxy-24-methylcholesta-5,8,22-trien-7-one
HMCTO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。